molecular formula C24H20ClN5O3S B11341447 4-chloro-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

4-chloro-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

Cat. No.: B11341447
M. Wt: 494.0 g/mol
InChI Key: AWIFWNKBUAKUJT-UHFFFAOYSA-N
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Description

4-CHLORO-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as a chloro group, a methoxyphenyl group, and a phenyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position .

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key metabolic pathways, leading to the desired biological effects, such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential anticancer activity make it a valuable compound for further research and development .

Properties

Molecular Formula

C24H20ClN5O3S

Molecular Weight

494.0 g/mol

IUPAC Name

4-chloro-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide

InChI

InChI=1S/C24H20ClN5O3S/c1-33-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)26-24-27-23(28-30(22)24)29-34(31,32)20-13-9-18(25)10-14-20/h2-15,22H,1H3,(H2,26,27,28,29)

InChI Key

AWIFWNKBUAKUJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NS(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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